![molecular formula C8H9ClN2 B2957495 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride CAS No. 2375259-42-8](/img/structure/B2957495.png)
5-Ethynyl-4-methylpyridin-3-amine;hydrochloride
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Overview
Description
5-Ethynyl-4-methylpyridin-3-amine;hydrochloride is a chemical compound with the molecular formula C8H9ClN2 . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Molecular Structure Analysis
The InChI code for 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride is 1S/C8H8N2.ClH/c1-3-7-4-10-5-8 (9)6 (7)2;/h1,4-5H,9H2,2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Ethynyl-4-methylpyridin-3-amine;hydrochloride has a molecular weight of 168.63 . Detailed physical and chemical properties such as melting point, boiling point, density, and others are not provided in the search results.Scientific Research Applications
Environmental Chemistry
Environmental chemists might investigate the compound’s breakdown products and their impact on ecosystems. Understanding its environmental fate can inform the design of more sustainable chemicals and help assess potential risks associated with its use.
This analysis is based on the compound’s chemical properties and the typical applications of similar compounds in scientific research. For specific studies or further detailed information, consulting peer-reviewed papers and technical documents related to 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride would be beneficial .
Future Directions
The future directions for 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride are not explicitly mentioned in the search results. Given its use in various applications such as pharmaceutical intermediates, organic synthesis, and the production of dyes, pesticides, and spices , it’s likely that future research could focus on optimizing its synthesis process, exploring new applications, or improving its safety profile.
Mechanism of Action
Target of action
3-Amino-5-methylpyridine is used as an intermediate in organic synthesis , suggesting that it may interact with various targets depending on the specific reactions it’s involved in.
Mode of action
As an intermediate, 3-Amino-5-methylpyridine likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical pathways
The specific pathways affected would depend on the reactions that 3-Amino-5-methylpyridine is involved in. It’s used in the production of pharmaceutical intermediates, dyes, pesticides, and spices , suggesting that it could be involved in a variety of biochemical pathways.
Result of action
The molecular and cellular effects of 3-Amino-5-methylpyridine would depend on the specific reactions it’s involved in and the compounds it’s used to produce .
Action environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the reactivity and stability of 3-Amino-5-methylpyridine .
properties
IUPAC Name |
5-ethynyl-4-methylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-3-7-4-10-5-8(9)6(7)2;/h1,4-5H,9H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHVMHXDMGAEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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